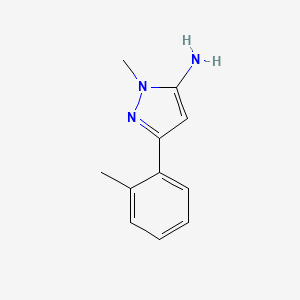

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine

Description

BenchChem offers high-quality 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOIFZZTYWRZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Chemist's Guide to Substituted Pyrazole-3-Amines: A Technical Review

Abstract

Substituted 3-aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their prevalence stems from a unique combination of physicochemical properties and the ability to form key interactions with biological targets.[4][5] This technical guide provides an in-depth review of the principal synthetic strategies for accessing this privileged scaffold. It moves beyond a simple recitation of methods to explain the mechanistic underpinnings and practical considerations essential for researchers in drug discovery and development. We will explore the most robust and versatile synthetic routes, including the classical condensation of β-ketonitriles with hydrazines and the Thorpe-Ziegler cyclization, offering detailed protocols and insights into optimizing these transformations.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of an amino group at the 3-position creates a versatile building block with a rich pharmacological profile.[1] These compounds are found in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2][3] The amino group and the pyrazole nitrogens act as key hydrogen bond donors and acceptors, enabling potent and selective interactions with enzyme active sites and receptors.[6] Understanding the synthesis of this scaffold is therefore of paramount importance for the medicinal chemist.

Core Synthetic Strategies

The construction of the 3-aminopyrazole ring is most commonly achieved through the cyclocondensation of a C3-carbon unit with a hydrazine derivative. The choice of starting materials and reaction conditions dictates the substitution pattern of the final product.

The Workhorse Method: Condensation of β-Ketonitriles with Hydrazines

The most prevalent and versatile strategy for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine.[7][8] This method is widely adopted due to the ready availability of the starting materials and the generally high yields.

Mechanism and Rationale:

The reaction proceeds via a two-step sequence:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is a standard condensation reaction, often catalyzed by a small amount of acid, to form a hydrazone intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. This intramolecular addition leads to the formation of the five-membered pyrazole ring, which then tautomerizes to the stable aromatic 3-aminopyrazole product.[8]

The choice of an unsubstituted hydrazine (N₂H₄) or a monosubstituted hydrazine (R-NHNH₂) allows for the introduction of substituents at the N1 position of the pyrazole ring. It is important to note that with monosubstituted hydrazines, a mixture of regioisomers (3-amino and 5-amino pyrazoles) can be formed, although steric and electronic factors often favor one over the other.

Diagram: General Synthesis via β-Ketonitrile and Hydrazine

Caption: Condensation of β-ketonitriles with hydrazines.

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed C-C bond formation between two nitrile groups.[9] This method is particularly useful for the synthesis of 4-aminopyrazoles and other fused heterocyclic systems.[6][10]

Mechanism and Rationale:

The reaction involves the base-catalyzed cyclization of a dinitrile precursor.[9] For the synthesis of aminopyrazoles, the starting material is typically a molecule containing a nitrile group and a hydrazone moiety that can be cyclized. The key steps are:

-

Deprotonation: A strong base (e.g., sodium ethoxide, LHMDS) deprotonates the α-carbon to one of the nitrile groups, generating a carbanion.[9]

-

Intramolecular Attack: The resulting carbanion acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule.

-

Cyclization and Tautomerization: This attack forms a cyclic imine, which then tautomerizes to the more stable enamine, yielding the final aminopyrazole product.[9]

This method's power lies in its ability to construct complex, fused ring systems in a single, efficient step.[10]

Diagram: Thorpe-Ziegler Cyclization Workflow

Caption: Key steps in a Thorpe-Ziegler cyclization experiment.

Comparative Analysis of Synthetic Routes

To aid in experimental design, the following table summarizes the key features of the primary synthetic routes to substituted 3-aminopyrazoles.

| Method | Key Precursors | Typical Conditions | Advantages | Limitations | References |

| β-Ketonitrile Condensation | β-Ketonitrile, Hydrazine | Ethanol or Acetic Acid, Reflux | High yields, readily available starting materials, versatile. | Potential for regioisomer formation with substituted hydrazines. | ,[7],[8] |

| Thorpe-Ziegler Cyclization | α,ω-Dinitrile or equivalent | Strong base (NaH, LHMDS), aprotic solvent | Excellent for fused rings, good for 4-amino substitution. | Requires strong base, sensitive to moisture, precursor synthesis can be multi-step. | [10],[6],[9] |

| From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile with leaving group | Hydrazine, solvent (e.g., EtOH, MeOH) | Good route for specific substitution patterns. | Requires a suitable leaving group on the alkene. | |

| From Isoxazoles | Substituted Isoxazole | Hydrazine, DMSO, Heat | Ring-opening/ring-closing sequence provides unique access. | Starting isoxazoles may not be readily available. |

Detailed Experimental Protocols

Trustworthy and reproducible science is built on detailed methodologies. The following protocols are representative examples for the synthesis of 3-aminopyrazole derivatives.

Protocol 1: Synthesis of 3(5)-Aminopyrazole via β-Cyanoethylhydrazine

This procedure is a classic and reliable method for producing the parent 3-aminopyrazole scaffold.[11]

Step 1: Synthesis of β-Cyanoethylhydrazine

-

To a 2-L two-necked flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

-

After the addition is complete, replace the funnel with a distillation condenser.

-

Remove water by distillation under reduced pressure (40 mm Hg) at a bath temperature of 45–50°C. This yields 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil, which is suitable for the next step without further purification.[11]

Step 2: Cyclization to 3-Amino-3-pyrazoline sulfate

-

In a 2-L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the temperature at 35°C by cooling.

-

Prepare a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol. Add this solution with vigorous stirring over 1–2 minutes.

-

The mixture will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes until crystallization begins.

-

Gradually cool the stirred mixture to 25°C over the next hour. Allow it to stand at room temperature for 15–20 hours.

-

Collect the crystals by filtration, wash three times with 80 mL of absolute ethanol, and finally with 80 mL of ether.

-

After drying at 80°C, the product weighs 177–183 g (97–100%).[11]

Step 3: Formation of 3(5)-Aminopyrazole

-

Dissolve 239 g (1.00 mole) of 1-(p-tolylsulfonyl)-3-iminopyrazolidine (derived from the previous step) in 1.4 L of 2N sodium hydroxide.

-

Heat the solution at 85°C for 30 minutes.

-

Cool the solution to 10°C and acidify to pH 7 with concentrated hydrochloric acid.

-

Extract the aqueous solution continuously with ether for 24 hours.

-

Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

The crude 3(5)-aminopyrazole is obtained as a pale yellow oil which can be purified by vacuum distillation.[11]

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly syntheses of pyrazole derivatives.[12] These approaches often involve:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and increase yields.[13]

-

Use of green solvents: Replacing traditional organic solvents with water or other benign alternatives is a key goal.[14][15]

-

Catalytic methods: Employing recyclable catalysts can improve atom economy and reduce waste.[12][14]

For example, multi-component reactions in aqueous media, sometimes catalyzed by agents like piperazine or cetyltrimethylammonium bromide (CTAB), represent a significant step forward in the sustainable production of these important heterocycles.[13][14]

Conclusion and Future Outlook

The synthesis of substituted 3-aminopyrazoles is a mature field, yet it continues to evolve. The condensation of β-ketonitriles with hydrazines remains the most robust and widely used method due to its simplicity and efficiency. However, the demand for novel substitution patterns and more sustainable synthetic routes drives continuous innovation. Future research will likely focus on expanding the scope of green catalytic methods, developing novel multi-component reactions, and applying flow chemistry techniques to enable safer and more scalable production of these vital pharmaceutical building blocks. The versatility of the 3-aminopyrazole core ensures its continued prominence in the landscape of drug discovery for years to come.

References

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

Wang, M., et al. (2013). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry, 9, 2432-2437. Retrieved from [Link]

-

Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. Retrieved from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

-

Al-Omran, F., & El-Khair, A. A. (2004). Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. Journal of the Serbian Chemical Society, 69(11), 965-974. Retrieved from [Link]

-

Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Retrieved from [Link]

-

Castillo, J. C., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Cocco, M. T., Congiu, C., & Onnis, V. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Journal of Heterocyclic Chemistry, 37(4), 859-862. Retrieved from [Link] Cagliari.it/bitstream/11584/249335/1/J.%20Heterocyclic%20Chem.%202000%2C%2037%2C%20859.pdf

-

D'hooghe, M., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4446-4449. Retrieved from [Link]

-

Kumar, D., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 080-089. Retrieved from [Link]

-

Saha, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(28). Retrieved from [Link]

-

Pathan, M. D., et al. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 6(1). Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29019-29030. Retrieved from [Link]

-

(2018). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

-

Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 38-46. Retrieved from [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]

-

Kaur, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-182. Retrieved from [Link]

-

Kumar, V., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 14(2), 205-217. Retrieved from [Link]

-

(n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Retrieved from [Link]

-

El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-170. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royal-chem.com [royal-chem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

The Ascendant Role of 2-Methylphenyl Pyrazole Amines in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide serves as an in-depth exploration into the burgeoning field of 2-methylphenyl pyrazole amines, a chemical scaffold poised to make significant contributions to modern medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The structural versatility of the pyrazole ring allows for facile multi-site functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[3]

The introduction of an amino group to the pyrazole core further enhances its drug-like properties by providing a key hydrogen bond donor/acceptor site, crucial for molecular recognition at biological targets. Aminopyrazoles have demonstrated significant potential as kinase inhibitors, underscoring their relevance in oncology and immunology.[3][4] This guide focuses specifically on pyrazole amines bearing a 2-methylphenyl (ortho-tolyl) substituent, a structural motif that introduces unique steric and electronic features, potentially influencing target selectivity and pharmacokinetic profiles. While extensive research exists for the broader class of pyrazole derivatives, the specific exploration of 2-methylphenyl pyrazole amines represents a frontier in medicinal chemistry, with the potential to unlock novel therapeutic avenues.

Synthetic Strategies for 2-Methylphenyl Pyrazole Amines

The synthesis of 2-methylphenyl pyrazole amines can be approached through several established routes for pyrazole ring formation, followed by the introduction of the amino and 2-methylphenyl moieties. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

General Synthesis Workflow

A representative synthetic workflow for accessing 2-methylphenyl pyrazole amines is depicted below. This process typically begins with the selection of appropriate starting materials to construct the pyrazole core, followed by functional group interconversions to install the desired amine and 2-methylphenyl substituents.

Figure 1: A generalized synthetic workflow for the preparation of 2-methylphenyl pyrazole amines.

Detailed Experimental Protocol: Synthesis of a Model 1-(2-methylphenyl)-1H-pyrazol-5-amine

This protocol provides a step-by-step methodology for the synthesis of a representative 2-methylphenyl pyrazole amine.

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde

-

To a stirred solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add 3-oxopropanenitrile (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pyrazole nitrile intermediate.

-

Dissolve the intermediate in formic acid and treat with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78 °C.

-

Quench the reaction with methanol and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to obtain the pyrazole-5-carbaldehyde.

Step 2: Oximation and Reduction to the Amine

-

Dissolve the pyrazole-5-carbaldehyde (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the oxime.

-

Dissolve the oxime in acetic acid and add zinc dust portion-wise at room temperature.

-

Stir for 1-2 hours, then filter the reaction mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the final 1-(2-methylphenyl)-1H-pyrazol-5-amine product, dry, and purify by chromatography.

Biological Activities and Therapeutic Potential

While specific data on 2-methylphenyl pyrazole amines is emerging, the broader class of pyrazole amines has demonstrated significant therapeutic potential across several disease areas. The introduction of the 2-methylphenyl group is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Anticancer Activity

Pyrazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Targeted Kinases and Signaling Pathways:

Many pyrazole-based compounds have been developed to target key kinases in oncogenic signaling pathways, such as:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

-

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase involved in B-cell malignancies.[4]

-

p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, with implications in cancer.[5]

The 2-methylphenyl group can influence the binding of these compounds to the kinase active site. The steric bulk of the ortho-methyl group can enforce a specific conformation of the molecule, potentially leading to enhanced selectivity for a particular kinase.

Figure 2: Potential kinase targets of 2-methylphenyl pyrazole amines in cancer therapy.

Table 1: Representative Anticancer Activity of Phenyl-Substituted Pyrazole Amines

| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine | JAK2 | - | Potent Inhibition | [6] |

| Pyrazole-benzyl ureas | p38α | - | Highly Potent | [5] |

| Pyrazolo[3,4-d]pyrimidines | VEGFR2 | - | Potent Inhibition | [7] |

Note: Data for specifically 2-methylphenyl substituted pyrazole amines is limited in publicly available literature. The table presents data for related phenyl-substituted pyrazoles to indicate the potential of this scaffold.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in the management of inflammation.[1][8]

Mechanism of Action:

The anti-inflammatory effects of pyrazole amines are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By inhibiting COX-2, these compounds block the production of prostaglandins, key mediators of inflammation and pain.

The 2-methylphenyl substituent may influence the selectivity of these compounds for COX-2 over the constitutive COX-1 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationships (SAR)

The biological activity of 2-methylphenyl pyrazole amines is intricately linked to their molecular structure. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

-

Position of the Amino Group: The position of the amino group on the pyrazole ring (3-, 4-, or 5-position) significantly impacts the biological activity, as it alters the molecule's ability to interact with target proteins.[4][9]

-

Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring, such as the 2-methyl group, can influence the compound's conformation, lipophilicity, and metabolic stability. The ortho-methyl group can induce a twisted conformation between the phenyl and pyrazole rings, which may be favorable for binding to specific targets.

-

Substitution at other Pyrazole Positions: Modifications at other positions of the pyrazole ring can be used to modulate potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

The exploration of 2-methylphenyl pyrazole amines in medicinal chemistry is a promising and evolving field. While the broader class of pyrazole derivatives has demonstrated significant therapeutic potential, the specific contributions of the 2-methylphenyl substituent warrant further investigation. Future research should focus on:

-

The development of efficient and diverse synthetic routes to access a wide range of 2-methylphenyl pyrazole amine analogs.

-

Systematic biological evaluation of these compounds against a panel of relevant targets, particularly kinases and inflammatory enzymes.

-

In-depth structure-activity relationship studies to guide the optimization of lead compounds.

-

Preclinical evaluation of promising candidates to assess their in vivo efficacy and safety profiles.

References

- Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788.

- Bekhit, A. A., Fahmy, H. T. Y., Rostom, S. A. F., & Baraka, A. M. (2010). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 45(8), 3355-3363.

- Burger, M. T., Hartung, I. W., Hill, P. D., Lucas, J. C., Miller, R. M., Bailey, S., ... & Teleha, C. A. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533.

- El-Gazzar, M. G., Saleh, N. M., Aly, H. M., & Othman, R. A. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1547-1565.

- Ito, K., Yoshikawa, S., Asano, E., Tanimura, R., Nakao, K., & Sugimoto, H. (2012). Design and Synthesis of Novel p38α MAP Kinase Inhibitors: Discovery of Pyrazole-Benzyl Ureas Bearing 2-molpholinopyrimidine Moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5118-5122.

- Nermeen, A., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025).

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.

- Ito, K., Asano, E., Tanimura, R., Nakao, K., & Sugimoto, H. (2012). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833-840.

- Rani, P., & Srivastava, V. K. (2014). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238.

- El-Karim, S. S. A., Syama, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025).

- Tanaka, A., Ohno, H., Ishihara, T., Masuya, T., Miyamoto, T., & Nishino, H. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 390(3), 313-321.

- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012).

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017).

- Abd El-All, A. S., El-Sayed, W. A., & Ali, O. M. (2014). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 23(8), 3613-3624.

- Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156.

- Unver, Y., Sancak, K., & Dastan, A. (2021).

- Al-Issa, S. A. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 57, 399-406.

- Jin, L., Wang, Q., Li, J., Li, Y., & Li, J. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1397.

- Gaba, M., & Mohan, C. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295.

- Brullo, C., Sidibè, A., Arciniegas, A., Rapetti, F., Meta, E., & Bruno, O. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6649.

- Burger, M. T., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & medicinal chemistry letters, 19(23), 6529-6533.

- van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658397.

- Abd El-Karim, S. S., et al. (2025).

- Ali, S., et al. (2023). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Journal of Biomolecular Structure and Dynamics.

- Lategahn, J., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 8. Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

Methodological & Application

A Comprehensive Guide to the Acylation of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine: Reagent Selection and Optimized Protocols

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives demonstrating a wide array of biological activities and functional properties.[1][2] Specifically, N-acylated 3-aminopyrazoles are crucial intermediates and final products in the development of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The subject of this guide, 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, is a versatile building block whose utility is greatly expanded through the strategic acylation of its exocyclic amino group.[5]

This application note provides researchers, scientists, and drug development professionals with an in-depth technical guide to the acylation of this specific substrate. Moving beyond simple procedural lists, this document delves into the foundational principles governing the reaction, offers a comparative analysis of common acylating reagents, and provides detailed, field-proven protocols. The objective is to empower the user to make informed decisions on reagent selection and reaction optimization to achieve high-yield, high-purity synthesis of the desired N-acylated products.

Part 1: Foundational Principles of Pyrazole Amine Acylation

Structural and Electronic Analysis of the Substrate

The reactivity of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine is dictated by its unique structural features:

-

Nucleophilic Center: The primary site of acylation is the exocyclic amino group at the C3 position. The pyrazole ring is an electron-rich aromatic system, which influences the nucleophilicity of this amine.

-

Regioselectivity: The nitrogen at the N2 position is already substituted with a methyl group. This effectively prevents competing N-acylation on the pyrazole ring itself, a common side reaction in N-unsubstituted pyrazoles, thereby simplifying the reaction outcome.[3][6]

-

Steric Hindrance: The presence of a 2-methylphenyl (o-tolyl) group at the C5 position introduces steric bulk in the vicinity of the reacting amine. While not directly adjacent, this can influence the approach of very large or bulky acylating agents.

The General Mechanism: Nucleophilic Acyl Substitution

The acylation of the 3-amino group proceeds via a classic nucleophilic addition-elimination mechanism.[7][8] The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group to yield the stable amide product.

Caption: General mechanism for the acylation of 3-aminopyrazole.

The efficacy of the reaction is critically dependent on the nature of the leaving group (L). More reactive acylating agents, such as acid chlorides, feature excellent leaving groups (Cl⁻), while carboxylic acids require activation to convert the hydroxyl group into a better leaving group.

Part 2: Reagent Selection and Comparative Analysis

The choice of acylating agent is the most critical decision in the experimental design. It directly impacts reaction rate, yield, purity, and the tolerance of other functional groups. The following table provides a comparative summary of the most common reagent classes.

| Reagent Class | Example Reagent(s) | Reactivity | Advantages | Disadvantages | Typical Conditions | Byproducts |

| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Very High | Fast reactions, high yields, widely available. | Highly moisture-sensitive, generates corrosive HCl, may require low temperatures. | Inert solvent (DCM, THF), stoichiometric base (Et₃N, Pyridine), 0 °C to RT.[9] | Amine hydrochloride salt. |

| Acid Anhydrides | Acetic anhydride, Boc anhydride | High | Less moisture-sensitive than acid chlorides, good yields. | Can require heating or catalysis (e.g., DMAP), byproduct must be removed.[10] | Neat or in aprotic solvent, often with a base, RT to reflux. | Carboxylic acid. |

| Carboxylic Acids | Acetic acid, Benzoic acid | Low (requires activation) | Vast substrate scope, mild conditions possible, ideal for complex molecules. | Requires stoichiometric coupling agents and additives, can be costly.[11] | Aprotic solvent (DMF, DCM), coupling agent (EDC, HATU), additive (HOBt). | Urea derivatives, phosphonates, etc., depending on the coupling agent. |

Acylation using Acid Chlorides

This is often the most direct and forceful method. The high electrophilicity of the acid chloride carbonyl carbon leads to rapid reactions, often complete within minutes to a few hours at room temperature or below.

Causality of Experimental Choices:

-

Base: A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. Its purpose is to neutralize the hydrogen chloride (HCl) generated during the reaction.[7] Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are required to prevent hydrolysis of the highly reactive acid chloride.[12]

-

Temperature: Reactions are typically initiated at 0 °C. This is to control the initial exothermic reaction rate, minimizing the formation of potential side products.

Acylation using Acid Anhydrides

Acid anhydrides offer a good balance of reactivity and handling convenience. They are less susceptible to hydrolysis than acid chlorides.

Causality of Experimental Choices:

-

Catalyst: For less reactive amines or anhydrides, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[10] DMAP functions by first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate.

-

Base: As with acid chlorides, a base is required to neutralize the carboxylic acid byproduct.[8]

-

Conditions: Reactions can often be run at room temperature, but gentle heating may be required to drive the reaction to completion, depending on the specific substrates.

Acylation using Carboxylic Acids and Coupling Reagents

This method is the cornerstone of modern amide bond synthesis, particularly in pharmaceutical development, due to its mildness and broad functional group tolerance. The coupling agent's role is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack.

Causality of Experimental Choices:

-

Coupling Agents:

-

Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

-

Phosphonium/Uronium Salts (e.g., HATU, HBTU, PyBOP): These are considered highly efficient "second-generation" coupling reagents. They react with the carboxylic acid to form activated esters (e.g., OBt or OAt esters) that are less prone to side reactions and racemization (for chiral acids) than O-acylisourea intermediates.

-

-

Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. HOBt traps the O-acylisourea intermediate to form an active ester, which increases efficiency and suppresses side reactions.

Part 3: Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for each specific substrate combination. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: General experimental workflow for acylation reactions.

Protocol 1: Acylation using an Acid Chloride (e.g., Benzoyl Chloride)

Materials:

-

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine and anhydrous DCM (approx. 0.1 M concentration).

-

Stir the solution until the solid is fully dissolved. Add triethylamine.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution over 5-10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography or recrystallization to yield the pure N-(2-methyl-5-(2-methylphenyl)-2H-pyrazol-3-yl)benzamide.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Materials:

-

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine (1.0 equiv)

-

Acetic anhydride (1.2 equiv)

-

Pyridine (as solvent and base)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, optional catalyst)

-

Deionized water

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine in pyridine.

-

Add DMAP (if used).

-

Slowly add acetic anhydride to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction at room temperature for 2-6 hours (or heat to 50-60 °C if the reaction is sluggish). Monitor by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water with stirring.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed to afford N-(2-methyl-5-(2-methylphenyl)-2H-pyrazol-3-yl)acetamide.

Protocol 3: Amide Coupling using a Carboxylic Acid with EDC/HOBt

Materials:

-

2-Methyl-5-(2-methylphenyl)pyrazol-3-amine (1.0 equiv)

-

Carboxylic acid (e.g., 4-methoxybenzoic acid) (1.1 equiv)

-

EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)

-

HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid, HOBt, and anhydrous DMF.

-

Stir to dissolve, then add 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine, followed by DIPEA.

-

Add EDC·HCl to the mixture in one portion.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent. High vacuum may be needed to remove residual DMF.

-

Purify the crude material by flash column chromatography to yield the desired amide product.

Part 4: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting amine protonated.4. Low reactivity of substrates. | 1. Use fresh or newly opened acylating agent.2. Ensure at least a stoichiometric amount of base is used.3. Add more base; ensure starting material is neutral.4. Switch to a more reactive agent (e.g., carboxylic acid -> acid chloride), add a catalyst (DMAP), or gently heat the reaction. |

| Multiple Products on TLC | 1. Impure starting materials.2. Side reactions (e.g., O-acylation if tautomerism is possible, though not here).3. Overly harsh conditions causing decomposition. | 1. Purify starting materials before reaction.2. Ensure the N2-position is methylated to prevent ring acylation.3. Run the reaction at a lower temperature. |

| Difficult Purification | 1. Byproduct co-elutes with the product (e.g., dicyclohexylurea from DCC).2. Unreacted starting material is difficult to separate. | 1. Use a coupling reagent with a water-soluble byproduct (e.g., EDC).2. Try to drive the reaction to completion. Use a different solvent system for chromatography or attempt recrystallization. |

Conclusion

The acylation of 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine is a robust and versatile transformation critical for synthesizing a diverse range of valuable molecules. The selection of the appropriate acylating agent—be it a highly reactive acid chloride, a convenient acid anhydride, or a mild carboxylic acid with a coupling agent—is paramount and should be guided by the specific acyl group being introduced, the scale of the reaction, and the overall chemical strategy. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently access a wide variety of N-acylated pyrazole derivatives for applications in drug discovery and beyond.

References

- Pyrazole. (n.d.). Google Arts & Culture.

- Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.

- The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). Academia.edu.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC.

- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2018). PMC.

- Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. (n.d.). PMC.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (n.d.). PMC.

- Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. (n.d.). ResearchGate.

- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing.

- Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. (2009). Helvetica Chimica Acta.

- Acylation of amines with different anhydrides. (n.d.). ResearchGate.

- 2-Methyl-5-(2-methylphenyl)pyrazol-3-amine. (n.d.). A2B Chem.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Acid Anhydrides. (n.d.). Thieme.

- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.

- Acylation of Alcohols and Amines. (n.d.). Science of Synthesis.

- Acid chloride reaction with amine. (2024). Reddit.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). PMC.

- Chemistry of Acid Anhydrides. (2022). LibreTexts.

- The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with alcohols under Mitsunobu conditions. (n.d.). Heterocycles.

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI.

- Pd-CATALYZED COUPLING OF PYRAZOLE AMIDES. (n.d.). Google Patents.

- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

- Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). ResearchGate.

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.

-

Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents. Retrieved from [Link]

- Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. (n.d.). ResearchGate.

- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). SciSpace.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. a2bchem.com [a2bchem.com]

- 6. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. Ester synthesis by acylation [organic-chemistry.org]

- 11. Amide synthesis by acylation [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Scalable Manufacturing of 2-Methylphenyl Pyrazoles: Application Notes and Protocols

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the structural core of numerous blockbuster drugs and agrochemicals.[1][2][3] Specifically, pyrazoles substituted with a 2-methylphenyl group at the N1 position are prevalent motifs in various biologically active agents. The transition from laboratory-scale synthesis to industrial-scale manufacturing of these compounds presents significant challenges, including process safety, regioselectivity control, cost-effectiveness, and environmental impact. This guide provides a detailed overview of scalable manufacturing methods for 2-methylphenyl pyrazoles, designed for researchers, chemists, and process development professionals. We will explore foundational synthetic strategies, delve into modern catalytic and continuous flow technologies that enhance efficiency and safety, and provide detailed, actionable protocols. The focus is on the causality behind methodological choices, ensuring a robust and reproducible manufacturing process.

Chapter 1: Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis

The most established and widely employed method for pyrazole synthesis is the Knorr cyclocondensation reaction.[4][5] This pathway involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[6] For the synthesis of 2-methylphenyl pyrazoles, this translates to the condensation of 2-methylphenylhydrazine with a suitable 1,3-dielectrophile.

Mechanism and Rationale

The reaction proceeds via an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the aromatic pyrazole ring.[4] The choice of an acidic or basic catalyst can influence the reaction rate and, critically, the regiochemical outcome.

The primary advantage of the Knorr synthesis is its operational simplicity and the use of readily available starting materials. However, when using unsymmetrical 1,3-dicarbonyl compounds, the reaction can lead to the formation of two regioisomers, complicating purification and reducing the yield of the desired product.[7] This lack of regioselectivity is a significant drawback for large-scale manufacturing where product purity and process efficiency are paramount.

Caption: General workflow of the Knorr Pyrazole Synthesis.

Chapter 2: Advanced Methodologies for Scalable Production

To overcome the limitations of classical methods, modern synthetic chemistry offers more efficient, selective, and sustainable alternatives suitable for industrial-scale production.

Catalytic Hydrogen-Transfer Synthesis

A significant advancement is the use of metal-catalyzed dehydrogenative condensation, which allows for the synthesis of pyrazoles from 1,3-diols and hydrazines.[7] This approach, often utilizing ruthenium catalysts, circumvents the need for potentially unstable 1,3-dicarbonyl intermediates by generating them in situ from the corresponding diols.[7]

Causality and Advantages:

-

Improved Feedstock Stability: 1,3-diols are generally more stable and easier to handle than their 1,3-dicarbonyl counterparts.

-

High Regioselectivity: This method often provides excellent control over regioselectivity, leading to a single desired product and simplifying downstream processing.[7]

-

Atom Economy: The reaction generates water as the primary byproduct, aligning with green chemistry principles.

This strategy is particularly valuable for producing unsymmetrical pyrazoles with high purity, a critical requirement in pharmaceutical manufacturing.[7]

Multi-Component Reactions (MCRs)

One-pot multi-component reactions are highly efficient processes where three or more reactants are combined to form a product in a single step.[8] These reactions are inherently scalable due to:

-

Process Intensification: Combining multiple steps reduces reactor occupancy, energy consumption, and waste generation.

-

Operational Simplicity: Fewer unit operations lead to lower capital and operational costs.

-

High Throughput: MCRs can rapidly generate complex molecules from simple, readily available starting materials.[8]

Various MCRs for pyrazole synthesis have been developed, often employing green catalysts like natural waste-derived materials or recyclable heterogeneous catalysts.[8]

Chapter 3: Continuous Flow Synthesis: The Modern Standard for Scalability

Flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, including pyrazoles.[1][9] By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control, safety, and scalability compared to traditional batch processing.[1]

Key Advantages for Scalable Manufacturing:

-

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents or exothermic reactions.

-

Superior Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, improved purity, and excellent reproducibility.[9]

-

Efficient Scale-Up: Production is scaled by extending the operation time rather than increasing the reactor volume, eliminating the need for costly and time-consuming re-optimization of reaction conditions.

-

Automation: Fully automated systems allow for unattended operation, improving efficiency and reducing labor costs.

Several flow-based approaches to pyrazole synthesis have been reported, including copper-catalyzed cycloadditions and multi-step sequences without the isolation of intermediates.[10][11]

Caption: Conceptual workflow for a continuous flow synthesis of pyrazoles.

Chapter 4: Comparative Analysis and Process Optimization

Selecting the optimal synthetic route for industrial production requires a careful evaluation of various parameters.

| Parameter | Knorr Synthesis (Batch) | Ru-Catalyzed Diol Synthesis (Batch) | Continuous Flow Synthesis |

| Starting Materials | Hydrazine, 1,3-Dicarbonyl | Hydrazine, 1,3-Diol | Varies (e.g., Alkynes, Hydrazines) |

| Regioselectivity | Often poor to moderate | Excellent | High (Process-dependent) |

| Scalability | Challenging due to heat transfer and mixing | Moderate | Excellent (Scale-out) |

| Safety | Moderate (Exotherms in large batches) | Good | Excellent (Small reactor volume) |

| Yield | Variable (60-85%) | High (70-95%) | Very High (80-99%)[9][10] |

| Process Control | Limited | Moderate | Superior |

| Capital Cost | Low | Moderate (Catalyst cost) | High (Initial equipment) |

Process Optimization Considerations:

-

Solvent Selection: Opt for high-boiling, recoverable, and green solvents. In some flow processes, solvent-free conditions can be achieved.[8]

-

Catalyst Loading: In catalytic processes, minimize catalyst loading without compromising reaction efficiency to reduce costs and heavy metal contamination.

-

Work-up and Purification: Design the process to favor crystallization over chromatographic purification. Liquid-liquid extraction in continuous flow can be integrated for streamlined work-up.

-

Process Analytical Technology (PAT): Implement in-line monitoring (e.g., IR, Raman spectroscopy) to track reaction progress in real-time, ensuring consistent product quality and enabling rapid process optimization.

Chapter 5: Detailed Experimental Protocols

Protocol 1: Batch Synthesis via Modified Knorr Condensation

This protocol describes a general procedure for the synthesis of a 1-(2-methylphenyl)-3,5-disubstituted pyrazole.

Materials:

-

2-Methylphenylhydrazine hydrochloride

-

1,3-Diketone (e.g., Acetylacetone for 3,5-dimethyl derivative)

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Sodium Acetate

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methylphenylhydrazine hydrochloride (1.0 mol) and sodium acetate (1.1 mol) in glacial acetic acid (500 mL).

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to generate the free hydrazine in situ. To this suspension, add the 1,3-diketone (1.05 mol) dropwise over 30 minutes. An initial exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (2 L) with vigorous stirring. The crude product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-methylphenyl)pyrazole derivative. Dry the final product under vacuum at 40-50 °C.

Self-Validation: The protocol's success is validated by the high yield of a single major product, confirmed by analytical methods, and the ease of purification via crystallization, indicating a clean reaction.

Protocol 2: Conceptual Protocol for Continuous Flow Synthesis

This protocol outlines the setup and operation for a continuous flow synthesis, adaptable for various pyrazole syntheses, such as the copper-catalyzed cycloaddition of an alkyne and a diazo compound precursor or a multi-step alkyne homocoupling followed by hydroamination.[10][11]

Equipment:

-

Two HPLC pumps

-

T-junction mixer

-

Packed-bed reactor column (e.g., containing a supported copper catalyst) or a heated coil reactor

-

Back-pressure regulator (BPR)

-

Automated collection system

Procedure:

-

Stream Preparation:

-

Stream A: Prepare a solution of the first reactant (e.g., terminal alkyne) in a suitable solvent (e.g., MeCN).

-

Stream B: Prepare a solution of the second and third reactants (e.g., sydnone or hydrazine derivative) in the same solvent.[11]

-

-

System Setup:

-

Pump Stream A and Stream B at defined flow rates (e.g., 0.5 mL/min each) to converge at the T-mixer.

-

The mixed stream enters the reactor, which is maintained at a specific temperature (e.g., 80-120 °C). The total flow rate and reactor volume determine the residence time.

-

The stream exiting the reactor passes through a BPR (e.g., set to 5 bar) to ensure the solvent remains in the liquid phase above its boiling point.

-

-

Steady State and Collection:

-

Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

-

The output stream containing the pyrazole product is collected. The solvent can be removed under reduced pressure.

-

-

Optimization: Key parameters such as temperature, residence time (by adjusting flow rates), and reagent stoichiometry can be rapidly screened to find the optimal conditions for yield and purity.

Chapter 6: Analytical Methods for Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the final product.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and isomeric purity of the synthesized pyrazole.

-

Mass Spectrometry (MS): Provides molecular weight confirmation of the target compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any impurities.

-

Differential Scanning Calorimetry (DSC): Determines the melting point and thermal stability of the compound.

References

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

-

Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing. [Link]

-

Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2022). Thieme. [Link]

-

Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters. [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC. [Link]

-

Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

- Process for the preparation of pyrazole. (1984).

-

Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. (n.d.). Quickcompany. [Link]

-

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis And Reactions. (2025). Article. [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]

- Process for the production of pyrazoles. (2008).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting cyclization failures in pyrazole amine production

A Senior Application Scientist's Guide to Troubleshooting Cyclization Failures

Welcome to the technical support center for pyrazole amine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical cyclization step of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve common issues in your laboratory. Pyrazole derivatives are a cornerstone of modern drug discovery, and mastering their synthesis is a critical skill.[1][2] This guide will address the most frequent failure modes in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Core Principles of Pyrazole Amine Formation

Understanding the reaction mechanism is the first step in effective troubleshooting. The most common route to pyrazole synthesis is the Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) under acidic or basic conditions.[3][4][5] The reaction proceeds through initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] Variations using precursors like α,β-unsaturated nitriles are also common for directly installing an amino group.[7]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Recrystallization Solvents for Substituted Pyrazole Amines

Welcome to the technical support center dedicated to overcoming the challenges of recrystallizing substituted pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity and yield of their compounds through effective crystallization techniques. Here, we will delve into the underlying principles of solvent selection, provide detailed troubleshooting guides for common issues, and answer frequently asked questions, all grounded in scientific expertise and practical experience.

The Science of Recrystallization for Pyrazole Amines

Substituted pyrazole amines are a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] Their purification via recrystallization is a crucial step, yet it is often fraught with challenges due to their unique structural and electronic properties. The presence of both the pyrazole ring and an amine substituent introduces a complex interplay of polarity, hydrogen bonding capabilities, and potential for tautomerism, all of which significantly influence their solubility in different solvents.[3][4]

Understanding the amphoteric nature of the pyrazole ring—possessing both a weakly acidic N-H proton and a basic pyridine-like nitrogen—is key to mastering their recrystallization.[3][4] Furthermore, the amine substituent can act as a hydrogen bond donor and acceptor, further complicating solvent interactions. This guide will equip you with the knowledge to navigate these complexities and achieve successful purification.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the recrystallization of substituted pyrazole amines, providing explanations for the underlying causes and actionable solutions.

Q1: My substituted pyrazole amine is poorly soluble in common recrystallization solvents, even at elevated temperatures. What should I do?

Underlying Cause: Poor solubility often stems from strong intermolecular forces in the crystal lattice of your compound, such as extensive hydrogen bonding or π-π stacking, which the solvent cannot overcome. The polarity mismatch between your highly substituted, potentially rigid pyrazole amine and the chosen solvent is a common culprit.

Solutions:

-

Employ a Binary Solvent System: This is often the most effective strategy for compounds with challenging solubility profiles.[5]

-

Principle: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "antisolvent" in which the compound is sparingly soluble) dropwise until you observe persistent turbidity. The two solvents must be miscible.[5][6] This creates a finely tuned solvent environment where the compound is supersaturated upon cooling, promoting crystallization.

-

Common Pairs:

-

-

Solvent Screening with Co-solvents: If a single solvent is desired, consider a mixture of solvents to fine-tune the polarity. Small-scale screening with various co-solvents can reveal a suitable system.[5] Common co-solvents to enhance polarity include DMF and DMSO, though their high boiling points can make removal challenging.

-

pH Adjustment for Salt Formation: For pyrazole amines, leveraging their basicity is a powerful technique.

-

Principle: Convert the amine to a more soluble salt (e.g., a hydrochloride or sulfate) by adding a dilute acid.[10][11] The salt can then be recrystallized from a polar solvent like water or an alcohol/water mixture. After purification, the salt can be neutralized to regenerate the pure amine.

-

Caution: Ensure your compound is stable to acidic conditions.

-

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I prevent this?

Underlying Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is too concentrated, the cooling is too rapid, or the melting point of the solute is lower than the temperature of the solution. The presence of significant impurities can also lower the melting point of the mixture, exacerbating this issue.

Solutions:

-

Increase the Solvent Volume: The most common reason for oiling out is excessive supersaturation. Add a small amount of the hot "good" solvent back to the mixture to redissolve the oil, and then allow it to cool more slowly.

-

Slow Down the Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[12]

-

Lower the Initial Temperature of Dissolution: If possible, dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

-

Change the Solvent System: A different solvent or solvent mixture may have a lower boiling point and be less prone to causing your compound to oil out.

Q3: No crystals form even after my solution has cooled to room temperature and been placed in an ice bath. What is happening?

Underlying Cause: The solution is likely supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystals to begin forming. Alternatively, you may have used too much solvent.[13]

Solutions:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide a surface for crystal growth.[12]

-

Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This will act as a template for further crystallization.

-

-

Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then attempt to cool and crystallize again.[12]

-

Place in a Colder Environment: If an ice bath is not sufficient, a freezer or a dry ice/acetone bath can be used to further decrease the solubility of your compound.

Q4: The recrystallization resulted in a very low yield. How can I improve it?

Underlying Cause: A low yield is often a consequence of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[13] Other causes include premature crystallization during hot filtration or washing the collected crystals with a solvent that is too warm.

Solutions:

-

Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Add the hot solvent in small portions until the compound just dissolves.[14]

-

Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.[15]

-

Chill the Rinsing Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[13]

-

Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

-

Solvent Selection: In a small test tube, add a few milligrams of your crude substituted pyrazole amine. Add a few drops of the candidate solvent. If it dissolves readily at room temperature, it is not a suitable solvent. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Binary-Solvent Recrystallization

-

Solvent Selection: Identify a "good" solvent in which your compound is very soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible.

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently turbid.[5]

-